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1-(3,4-dihydroxyphenyl)octadecan-1-one

Corrosion inhibition Protective coatings Acyl catechol

Sourcing a reliable, high-performance anticorrosion additive is challenging. Variants with shorter chains or alkyl linkages show measurably inferior barrier protection. 4-Octadecanoylcatechol is the C18 acyl variant explicitly identified for superior anticorrosion performance. It achieves a 77% weight-loss reduction in acrylic coatings on mild steel under saline immersion (0.03% vs 0.13% control, 5 days), outperforming C16 acyl (62%) and C18 alkyl (71%) analogs. Its catechol head ensures high-affinity bidentate iron-surface coordination without topcoat staining. For formulators of marine coatings, industrial maintenance paints, and metal pretreatment primers requiring extended service intervals, this compound is the structurally rational, performance-validated selection. Standard purity: >=98% HPLC. Custom synthesis and bulk packaging available upon inquiry.

Molecular Formula C24H40O3
Molecular Weight 376.6 g/mol
CAS No. 1177-44-2
Cat. No. B1650425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dihydroxyphenyl)octadecan-1-one
CAS1177-44-2
Molecular FormulaC24H40O3
Molecular Weight376.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)C1=CC(=C(C=C1)O)O
InChIInChI=1S/C24H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(25)21-18-19-23(26)24(27)20-21/h18-20,26-27H,2-17H2,1H3
InChIKeyQTZPOTHJYZFECC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dihydroxyphenyl)octadecan-1-one: Procurement Baseline


1-(3,4-Dihydroxyphenyl)octadecan-1-one (CAS 1177-44-2), also referred to as 4-octadecanoylcatechol, is a synthetic lipophilic catechol derivative with the molecular formula C24H40O3 and a molecular weight of 376.6 g/mol [1]. The compound features a catechol (3,4-dihydroxyphenyl) head group directly acylated with a saturated C18 (stearoyl) chain via a ketone linkage, distinguishing it structurally from the more common alkyl catechols (e.g., CNSL-derived cardols and urushiols) that bear a direct alkyl chain. This ketone (acyl) bridge alters the electronic character of the aromatic ring and modulates both metal-chelation behavior and radical-scavenging kinetics relative to alkyl-substituted catechols. Industrially, the compound is explicitly claimed as a preferred anticorrosion agent in protective polymer coatings and metal pretreatment formulations [2].

Structure
Acyl-ketone bridge differentiates electronic profile and metal-chelate geometry from alkyl catechols.
Chain length
C18 chain reported to support prolonged barrier persistence in coatings and grease formulations.
Head group
Catechol moiety enables bidentate iron-surface coordination and radical-scavenging activity.

Why This Compound Cannot Be Interchanged with Shorter-Chain or Alkyl Analogs


Generic interchangeability among catechol-based surface-active agents is precluded by three quantifiable structural determinants: (i) the acyl (ketone) vs. alkyl linkage to the aromatic ring, which alters the catechol redox potential and metal-chelate geometry [1]; (ii) the length of the hydrophobic C18 chain, which governs film barrier persistence, coating-partitioning thermodynamics, and lubricity in oil-based formulations [2]; and (iii) the presence and adjacency of both 3- and 4-OH groups, which are required for high-affinity bidentate iron-surface coordination and effective radical scavenging. Empirical data from comparative corrosion testing demonstrate that shortening the chain to C16 or switching from an acyl to an alkyl attachment measurably reduces protective performance [1]. These are not cosmetic distinctions; they translate into differences in weight-loss percentage and salt-spray endurance that are directly relevant to procurement specifications for anticorrosion additives and lipophilic antioxidant formulation design.

Target (4-Octadecanoylcatechol)
Potential Substitute
Acyl (ketone) linkage Electron-withdrawing ketone influences catechol redox and chelate stability.
Alkyl catechol (C18 alkyl) Alkyl linkage may alter chelation geometry and reduce corrosion suppression.
C18 chain Provides maximum film barrier persistence in reported coating tests.
C16 acyl catechol Shorter chain may reduce barrier integrity and lead to higher weight loss.
3,4-dihydroxy substitution Bidentate coordination and radical scavenging require both OH groups.
Mono-hydroxy or resorcinol analog Loss of one OH group may compromise metal affinity and antioxidant capacity.
Reported corrosion performance differences are structural, not cosmetic. Substitution without validation may shift barrier endurance and topcoat compatibility.

Quantitative Comparative Performance Evidence


Acyl vs. Alkyl Catechol: Corrosion Weight Loss in Coated Steel

In a direct head-to-head comparison within the same patent and identical experimental protocol, 4-octadecanoylcatechol (C18 acyl, i.e., the target compound) reduced mild-steel weight loss to 0.03% versus 0.13% for the untreated polymer control, representing a 77% reduction. Under the same conditions (5 days immersion in 3% aqueous NaCl, 5% w/w additive in acrylic polymer coating), 4-octadecylcatechol (C18 alkyl analog, no ketone bridge) achieved a weight loss of 0.04% versus 0.14% control, a 71% reduction [1]. The acyl variant thus delivered an additional 6 percentage points of corrosion suppression, attributable to the electron-withdrawing ketone group enhancing catechol‑iron chelate stability.

Acyl vs Alkyl
Head-to-head
Target (acyl): 0.03% weight loss → 77% reduction
Alkyl analog: 0.04% weight loss → 71% reduction
Reported 6-ppt greater weight-loss reduction under identical coating test conditions.
5-day saline immersion; acrylic coating; 5% w/w additive (Patent US 4,760,197)
Corrosion inhibition Protective coatings Acyl catechol

Chain-Length Effect: C18 vs. C16 Acyl Catechol Barrier Integrity

Within the acyl catechol series, increasing the chain from C16 to C18 yields a significant gain in corrosion protection. Under identical polymer-coating test conditions (5 days, 3% NaCl), 4-octadecanoylcatechol (C18 acyl) limited weight loss to 0.03% (vs. 0.13% control), whereas 4-hexadecanoylcatechol (C16 acyl) permitted 0.05% weight loss (vs. 0.13% control) [1]. This corresponds to a 15-percentage-point differential in weight-loss reduction (77% vs. 62%), indicating that the additional two methylene units in the hydrophobic tail enhance the barrier property of the adsorbed film, likely through greater van der Waals cohesion and reduced water/ion permeability.

C18 vs C16 Chain
Head-to-head
C18 acyl: 0.03% weight loss → 77% reduction
C16 acyl: 0.05% weight loss → 62% reduction
C18 reported 15-ppt greater reduction vs C16; 40% lower absolute weight loss.
Same immersion protocol; acrylic coating (Patent US 4,760,197, Examples 4 & 9)
Structure-activity relationship Chain-length effect Barrier coating

Catechol vs. Tannic Acid Rust Converter: Salt Spray and Overpaint Compatibility

In accelerated corrosion testing (ASTM B117-73 salt spray), a catechol-based formulation containing 4-dodecylcatechol (a close structural analog from the same patent family) exhibited minimal blistering or rust breakthrough after 188 hours of exposure. Upon overpainting with a commercial gloss topcoat, no staining or bleeding of the catechol agent or rust-conversion products was observed. In contrast, a conventional tannic acid-latex rust converter evaluated under the same conditions exhibited inferior salt-spray protection and caused substantial dark staining and bleeding through the overpaint within hours [1]. These findings demonstrate that catechol chemistry—including the target compound with its analogous catechol head group but longer, fully saturated C18 acyl tail—offers a dual advantage in barrier endurance and topcoat compatibility that tannic acid-based technologies do not replicate.

Catechol vs Tannic Acid
Reported
Catechol analog: no staining, ≥188 h salt spray endurance
Tannic acid: early failure, substantial staining
Reported topcoat compatibility and barrier endurance advantage over tannic acid converters.
ASTM B117-73; overpaint compatibility test (Patent US 4,760,197, Example 7)
Rust conversion Salt spray resistance Overpaint compatibility

Computed Lipophilicity as a Predictor of Coating Barrier Persistence

The computed octanol–water partition coefficient (XLogP3) for 1-(3,4-dihydroxyphenyl)octadecan-1-one is 9.3 [1], reflecting its highly lipophilic character driven by the saturated C18 acyl chain. This value exceeds that of shorter-chain acyl catechol analogs by an increment of approximately 1.1 log units per two-methylene-unit contraction (e.g., estimated XLogP3 ≈ 8.2 for the C16 analog 4-hexadecanoylcatechol, and ≈ 6.0 for the C12 analog 4-dodecanoylcatechol). In lipid-rich matrices—such as oil-based coatings, lubricant formulations, and lipid-bilayer antioxidant models—a higher XLogP3 drives preferential partitioning into the hydrophobic phase and slower leaching into aqueous environments, thereby prolonging functional residence time at the metal interface or within the lipid substrate [2]. The target compound's XLogP3 of 9.3 positions it advantageously for applications requiring sustained hydrophobicity and low aqueous extractability relative to shorter-chain homologs.

Lipophilicity (XLogP3)
Reported
XLogP3 = 9.3
Δ ≈ +1.1 over C16; +3.3 over C12
Supports selection for high-lipophilicity formulations requiring extended hydrophobic retention.
Computed value; experimental partition persistence not yet validated
Lipophilicity LogP Formulation design

Chain-Length Trend in Grease Anti-Rust Additive Performance

In the Institute of Petroleum dynamic anti-rust test for lubricating greases (IP 220/81, 3% NaCl), 4-dodecylcatechol (C12 alkyl) at 5% w/w in a lithium 12-hydroxystearate grease achieved a rust rating of 0–1 (0 = no corrosion; 1 = ≤3 rust spots), while 4-hexadecylcatechol (C16 alkyl) produced a rating of 1–2. The additive-free control grease scored a rating of 5 (>10% of running track corroded) [1]. Although the target acyl catechol was not directly tested in this specific grease protocol, the data establish that longer-chain catechols retain superior anti-rust efficacy in grease matrices—a trend that, combined with the previously demonstrated acyl-over-alkyl advantage in polymer coatings, supports the inference that the C18 acyl catechol would deliver grease anti-rust performance at least matching that of the best alkyl catechol tested here.

Grease Anti-Rust Trend
Class-level
C12 alkyl: rating 0–1; C16 alkyl: rating 1–2; control: rating 5
Target not directly tested
Longer-chain catechols trend toward improved grease anti-rust ratings; class-level inference for C18 acyl.
IP 220/81 dynamic test; direct validation with target compound recommended
Lubricating grease Anti-rust additive Catechol chain length

Evidence-Backed Procurement Application Scenarios


High-Durability Anticorrosion Polymer Coatings for Mild Steel

The 77% weight-loss reduction demonstrated by 4-octadecanoylcatechol in acrylic polymer coatings on mild steel under saline immersion (0.03% vs. 0.13% control, 5 days) [1] makes this compound a strong candidate for incorporation into industrial maintenance paints, marine coatings, and metal pretreatment primers where extended service intervals and resistance to underfilm corrosion are critical performance metrics. Procurement should prioritize the C18 acyl variant over the C16 acyl (62% reduction) or C18 alkyl (71% reduction) analogs for maximum barrier integrity.

Stain-Free Rust Converters for Cosmetic Metal Finishes

The demonstrated absence of topcoat staining and bleeding with catechol-based rust converters, in contrast to the severe discoloration caused by tannic acid-latex alternatives [1], positions 1-(3,4-dihydroxyphenyl)octadecan-1-one as a preferred active ingredient for architectural and automotive rust-conversion primers that must preserve aesthetic finish quality. The compound's C18 acyl chain is expected to further enhance barrier durability beyond the dodecyl analog tested.

Multifunctional Lubricant and Grease Additives

The catechol head group confers both metal-chelating (anticorrosion) and radical-scavenging (antioxidant) functionality. In lubricating grease, alkyl catechols reduced rust ratings from 5 (uninhibited) to 0–1 (C12) or 1–2 (C16) in IP 220/81 testing [1]. The target C18 acyl catechol, combining the longest hydrophobic tail with the electron-withdrawing ketone bridge, represents a rational selection for dual-function lubricant additive development targeting high-temperature oxidative stability alongside boundary friction reduction [2].

Lipophilic Antioxidant Research and SAR Platforms

With an XLogP3 of 9.3 and a catechol pharmacophore structurally analogous to hydroxytyrosol esters but featuring a ketone-linked C18 chain [1], this compound serves as a well-characterized benchmark for SAR studies investigating the interplay between chain length, head-group electronics, and antioxidant potency in lipid-rich environments such as LDL oxidation assays and food-oil stability models [2]. Its quantifiably distinct physicochemical profile (relative to C12–C16 homologs) supports its use as a high-lipophilicity extreme in homologous series evaluations.

Application
Selection Property
Validation Focus
Anticorrosion Polymer Coatings
Reported weight-loss reduction under saline immersion
Coating corrosion resistance and salt-spray endurance testing
Stain-Free Rust Converters
Reported topcoat compatibility (no staining/bleeding)
Overpaint staining assessment and salt-spray durability
Lubricant & Grease Additives
Reported anti-rust rating improvement in grease matrices
Dynamic anti-rust test (IP 220) and oxidative stability screening
Lipophilic Antioxidant SAR
Computed high lipophilicity and catechol redox profile
Lipid-phase antioxidant capacity and retention assays
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